methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the hydroxy, phenyl, and carbamoyl groups. The final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbamoyl group would yield an amine .
Scientific Research Applications
Methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a CDK2 inhibitor, which could have implications in cancer treatment.
Mechanism of Action
The mechanism of action of methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate involves inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Uniqueness
Methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a hydroxy group, phenyl group, and carbamoyl group makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C20H24N6O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 6-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methylcarbamoylamino]hexanoate |
InChI |
InChI=1S/C20H24N6O4/c1-30-17(27)10-6-3-7-11-21-20(29)22-13-16-24-18-15(19(28)25-16)12-23-26(18)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H2,21,22,29)(H,24,25,28) |
InChI Key |
UHJFLPSQRFESJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC(=O)NCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.